molecular formula C24H20F3NO4 B11588947 ethyl 1-(furan-2-ylmethyl)-5-hydroxy-2-methyl-6-[3-(trifluoromethyl)phenyl]-1H-indole-3-carboxylate

ethyl 1-(furan-2-ylmethyl)-5-hydroxy-2-methyl-6-[3-(trifluoromethyl)phenyl]-1H-indole-3-carboxylate

Cat. No.: B11588947
M. Wt: 443.4 g/mol
InChI Key: IJHPDBXICIFLJD-UHFFFAOYSA-N
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Description

Ethyl 1-(furan-2-ylmethyl)-5-hydroxy-2-methyl-6-[3-(trifluoromethyl)phenyl]-1H-indole-3-carboxylate is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a furan ring, a hydroxy group, a methyl group, a trifluoromethyl-substituted phenyl ring, and an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(furan-2-ylmethyl)-5-hydroxy-2-methyl-6-[3-(trifluoromethyl)phenyl]-1H-indole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a palladium-catalyzed cyclization reaction, where an alkyne precursor undergoes cyclization to form the furan ring.

    Functional Group Modifications: The hydroxy, methyl, and trifluoromethyl groups can be introduced through various functional group transformations, such as hydroxylation, methylation, and trifluoromethylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(furan-2-ylmethyl)-5-hydroxy-2-methyl-6-[3-(trifluoromethyl)phenyl]-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions include carbonyl derivatives, alcohols, and substituted trifluoromethyl compounds.

Scientific Research Applications

Ethyl 1-(furan-2-ylmethyl)-5-hydroxy-2-methyl-6-[3-(trifluoromethyl)phenyl]-1H-indole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Material Science: The compound’s functional groups can be exploited in the design of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ethyl 1-(furan-2-ylmethyl)-5-hydroxy-2-methyl-6-[3-(trifluoromethyl)phenyl]-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan ring and trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the hydroxy and methyl groups can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    1-(Tetrahydro-furan-2-ylmethyl)-3-(3-trifluoromethyl-phenyl)-urea: This compound shares the furan and trifluoromethyl groups but differs in the core structure and functional groups.

    3-(3,3,3-Trifluoroprop-1-en-2-yl)furans: These compounds have a similar trifluoromethyl group and furan ring but differ in the overall structure and functional groups.

Uniqueness

Ethyl 1-(furan-2-ylmethyl)-5-hydroxy-2-methyl-6-[3-(trifluoromethyl)phenyl]-1H-indole-3-carboxylate is unique due to its combination of functional groups and the indole core. This combination imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H20F3NO4

Molecular Weight

443.4 g/mol

IUPAC Name

ethyl 1-(furan-2-ylmethyl)-5-hydroxy-2-methyl-6-[3-(trifluoromethyl)phenyl]indole-3-carboxylate

InChI

InChI=1S/C24H20F3NO4/c1-3-31-23(30)22-14(2)28(13-17-8-5-9-32-17)20-11-18(21(29)12-19(20)22)15-6-4-7-16(10-15)24(25,26)27/h4-12,29H,3,13H2,1-2H3

InChI Key

IJHPDBXICIFLJD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)C3=CC(=CC=C3)C(F)(F)F)CC4=CC=CO4)C

Origin of Product

United States

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